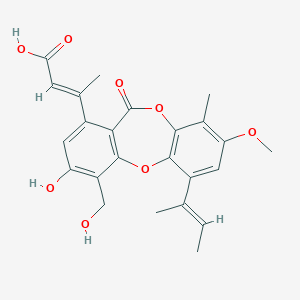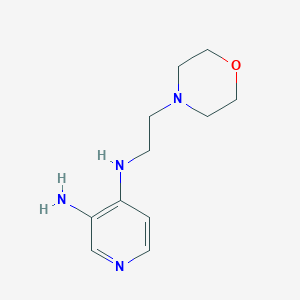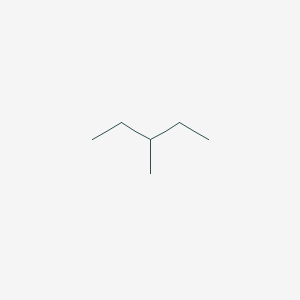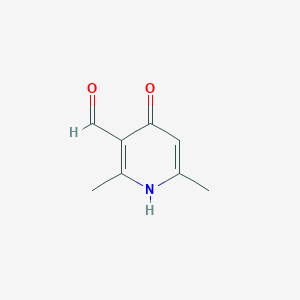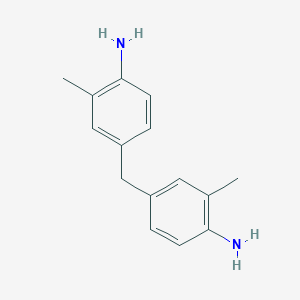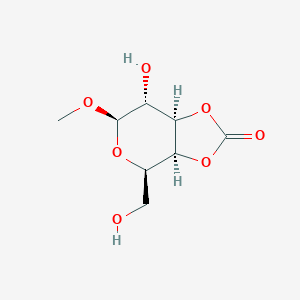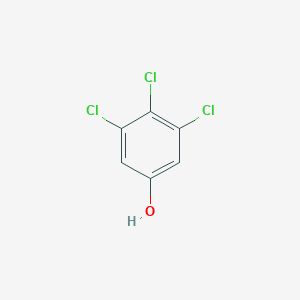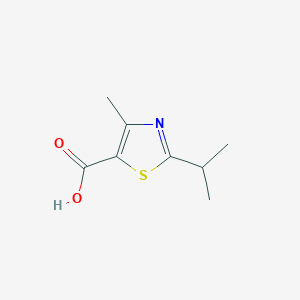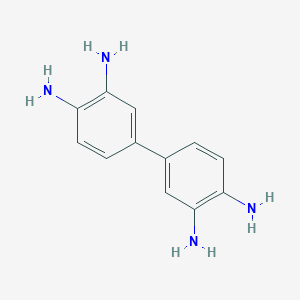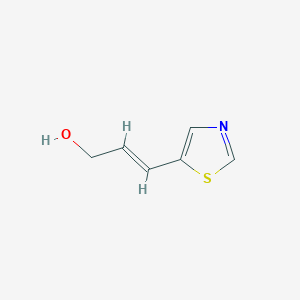
2-Propen-1-ol, 3-(5-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 3-(5-thiazolyl)-, also known as 5-Thiazolylethylene glycol (TzEG), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TzEG is a thiazole-containing compound that is synthesized through a multistep reaction process.
Aplicaciones Científicas De Investigación
TzEG has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant areas of research is its potential use as a fluorescent probe for detecting metal ions. TzEG has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, mercury, and zinc. This property makes it a promising candidate for developing new sensors for detecting metal ions in various applications.
Another area of research is its potential use as a therapeutic agent. TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for developing new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of TzEG is not fully understood. However, studies have shown that it interacts with metal ions by forming stable complexes. These complexes can then be detected using fluorescence spectroscopy, which makes it a promising candidate for developing new sensors for detecting metal ions.
Biochemical and Physiological Effects:
TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties in various studies. It has also been shown to exhibit antioxidant properties, which can help protect cells from oxidative stress. However, the exact biochemical and physiological effects of TzEG are not fully understood, and further research is needed to fully elucidate its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TzEG is its high selectivity and sensitivity towards various metal ions, making it a promising candidate for developing new sensors for detecting metal ions. However, its synthesis method is complex and requires the use of several reagents and catalysts, which can be a limitation for lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for TzEG research. One area of research is its potential use as a therapeutic agent for treating various diseases. Another area of research is its potential use as a fluorescent probe for detecting metal ions in various applications. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
TzEG is synthesized through a multistep reaction process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide to form 2-(1-phenylethylidene)hydrazinecarbothioamide. This intermediate product is then reacted with ethylene glycol to form TzEG. The reaction process is typically carried out in the presence of a catalyst such as copper (II) chloride or zinc chloride.
Propiedades
Número CAS |
138139-23-8 |
|---|---|
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
(E)-3-(1,3-thiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2/b2-1+ |
Clave InChI |
GJZOOVBWXNLVEP-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(SC=N1)/C=C/CO |
SMILES |
C1=C(SC=N1)C=CCO |
SMILES canónico |
C1=C(SC=N1)C=CCO |
Sinónimos |
2-Propen-1-ol, 3-(5-thiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



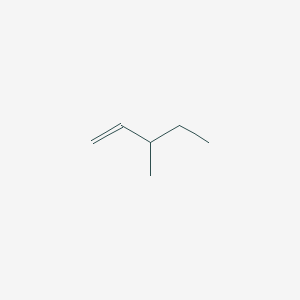
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)

